1,3-Diaminopropane-2-sulfonamidedihydrochloride
CAS No.:
Cat. No.: VC18152161
Molecular Formula: C3H13Cl2N3O2S
Molecular Weight: 226.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H13Cl2N3O2S |
|---|---|
| Molecular Weight | 226.13 g/mol |
| IUPAC Name | 1,3-diaminopropane-2-sulfonamide;dihydrochloride |
| Standard InChI | InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |
| Standard InChI Key | GFNMXKIDZQHALV-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CN)S(=O)(=O)N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,3-Diaminopropane-2-sulfonamidedihydrochloride is a dihydrochloride salt derived from the parent sulfonamide compound. Its molecular formula is C₃H₁₃Cl₂N₃O₂S, with a molecular weight of 226.1252 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for the base structure is 1,3-diaminopropane-2-sulfonamide, with the dihydrochloride designation indicating the presence of two protonated amine groups bound to chloride counterions.
The compound’s SMILES notation, NCC(S(=O)(=O)N)CN.Cl.Cl, reveals a central propane backbone with amino groups at positions 1 and 3, a sulfonamide moiety at position 2, and two hydrochloride groups . This configuration distinguishes it from related structures such as 1,3-diaminopropane-2-sulfonic acid (CAS 56892-15-0), which features a sulfonic acid group instead of a sulfonamide .
Structural Analysis and Conformational Properties
X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous sulfonamide compounds suggest that the 1,3-diaminopropane backbone adopts a boat conformation in solution, positioning the sulfonamide and amine groups in pseudoaxial orientations . This conformation is critical for interactions with biological targets, as demonstrated in studies of glycine transporter-1 (GlyT-1) inhibitors featuring similar 1,3-diaminopropane-2-sulfonamide scaffolds . Computational models further indicate that the sulfonamide group participates in hydrogen bonding with receptor residues, while the protonated amines enhance solubility and bioavailability via ionic interactions .
Table 1: Key Physicochemical Properties of 1,3-Diaminopropane-2-sulfonamidedihydrochloride
Synthetic Pathways and Optimization
Historical Synthesis Approaches
Pharmacological and Biochemical Applications
Table 2: Comparative Pharmacokinetic Profiles of Related Sulfonamides
Future Directions and Research Gaps
Despite its promising structural features, 1,3-diaminopropane-2-sulfonamidedihydrochloride remains understudied. Key areas for future investigation include:
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In vitro receptor binding assays: To quantify affinity for GlyT-1, D1, and related targets.
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In vivo toxicology studies: To establish safe dosing ranges and identify potential off-target effects.
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Formulation optimization: Addressing challenges in solubility and stability for parenteral administration.
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